REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][c:5]1[cH:6][c:7]2[c:8]([NH:17][c:18]3[cH:19][cH:20][c:21]([Cl:24])[cH:22][cH:23]3)[n:9][cH:10][n:11][c:12]2[cH:13][c:14]1[O:15][CH3:16].[CH3:27][OH:28].[NH4+:26].[OH-:25]>>[OH:4][c:5]1[cH:6][c:7]2[c:8]([NH:17][c:18]3[cH:19][cH:20][c:21]([Cl:24])[cH:22][cH:23]3)[n:9][cH:10][n:11][c:12]2[cH:13][c:14]1[O:15][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2ncnc(Nc3ccc(Cl)cc3)c2cc1OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cc2ncnc(Nc3ccc(Cl)cc3)c2cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |